molecular formula C19H23N3O3S B346313 N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 886147-62-2

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B346313
CAS No.: 886147-62-2
M. Wt: 373.5g/mol
InChI Key: VBESDSALHHLUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-(2-methylphenyl)piperazine. This can be achieved by reacting 2-methylphenylamine with ethylene glycol in the presence of a catalyst such as hydrochloric acid.

  • Sulfonylation: : The next step is the sulfonylation of the piperazine derivative. This is done by reacting 4-(2-methylphenyl)piperazine with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures.

  • Acetylation: : The final step involves the acetylation of the sulfonylated piperazine derivative. This is achieved by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. Its piperazine moiety is known to interact with these receptors, making it a candidate for the development of new psychoactive drugs.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or pharmaceuticals with improved efficacy.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its binding affinity and selectivity for various receptors. This structural feature may enhance its pharmacological profile compared to similar compounds with different substituents on the phenyl ring.

Conclusion

This compound is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry. Its unique structure and potential interactions with neurotransmitter receptors make it a promising candidate for further research and development.

Biological Activity

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including antidepressant, anxiolytic, and antitumor properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 342.44 g/mol

The compound features a piperazine ring, which is a common motif in many psychoactive drugs, and a sulfonamide linkage that may enhance its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives exhibit significant activity as serotonin reuptake inhibitors (SRIs), which are crucial in the treatment of mood disorders. For instance, a study demonstrated that compounds similar to this compound showed efficacy in reducing symptoms of depression and anxiety in animal models .

Antitumor Activity

Recent investigations have highlighted the potential of this compound in oncology. A study focusing on piperazine derivatives found that they could inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair. The compound exhibited an IC50 value comparable to established PARP inhibitors such as Olaparib, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

In vitro studies have shown that certain piperazine derivatives possess antimicrobial properties. A series of synthesized compounds were screened for their antibacterial activity, with several derivatives demonstrating moderate to excellent efficacy against various bacterial strains .

Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntidepressantSignificant
AnxiolyticModerate
AntitumorComparable to Olaparib
AntimicrobialModerate to Excellent

Case Study 1: Antidepressant Efficacy

A study conducted on rats treated with this compound showed a marked reduction in depressive-like behaviors when assessed using the forced swim test. The results suggested that the compound significantly increased serotonin levels in the brain, supporting its role as an SRI.

Case Study 2: Antitumor Mechanism

In a cell viability assay involving human breast cancer cells, this compound was found to induce apoptosis through PARP1 inhibition. The study indicated that at concentrations of 10 µM, the compound led to a substantial increase in cleaved PARP levels and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .

Properties

IUPAC Name

N-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-19(15)21-11-13-22(14-12-21)26(24,25)18-9-7-17(8-10-18)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESDSALHHLUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.